

An In-depth Technical Guide to 4,7-Dibromobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 4,7-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B597655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **4,7-Dibromobenzo[d]thiazol-2-amine**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

4,7-Dibromobenzo[d]thiazol-2-amine, with the CAS number 1208395-00-9, is a halogenated heterocyclic compound.^{[1][2]} Its core structure consists of a benzothiazole ring system with bromine substituents at the 4 and 7 positions and an amine group at the 2 position.

Table 1: Physicochemical Data for **4,7-Dibromobenzo[d]thiazol-2-amine**

Property	Value	Source
CAS Number	1208395-00-9	[1] [2]
Molecular Formula	C ₇ H ₄ Br ₂ N ₂ S	[1]
Molecular Weight	307.99 g/mol	[1]
Melting Point	266-267 °C	
Appearance	White solid	
Solubility	Data not available. Likely soluble in organic solvents like ethanol and DMSO.	
pKa (predicted)	Data not available	
logP (predicted)	Data not available	

Synthesis Protocol

A documented method for the synthesis of 2-Amino-4,7-dibromobenzothiazole involves a solid-phase protocol. This method utilizes a resin-bound acyl-isothiocyanate and a series of anilines. The subsequent cyclization of the resulting N-acyl, N'-phenyl-thioureas generates the 2-aminobenzothiazole scaffold. The final product is then cleaved from the resin.

Experimental Protocol: Solid-Phase Synthesis

A detailed experimental protocol for a similar compound, 2-Amino-4,7-dichlorobenzothiazole, suggests the following general steps which can be adapted:

- **Resin Preparation:** Start with a suitable carboxy-polystyrene resin.
- **Acyl-isothiocyanate Formation:** Couple the resin with an appropriate acylating agent followed by treatment with a thiocyanate source.
- **Thiourea Formation:** React the resin-bound acyl-isothiocyanate with the desired aniline.

- Cyclization: Induce cyclization to form the benzothiazole ring. For bromination, this would involve the use of a brominating agent.
- Cleavage: Cleave the final **4,7-Dibromobenzo[d]thiazol-2-amine** product from the resin, typically using hydrazine monohydrate.

Spectroscopic Data

Characterization of 2-Amino-4,7-dibromobenzothiazole has been reported with the following spectroscopic data:

- ^1H NMR (DMSO- d_6): δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 ppm (br s, 2H).
- ^{13}C NMR (DMSO- d_6): δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm.
- IR (KBr): ν 3470, 3177, 1634, 1530 cm^{-1} .
- HRMS: calcd for $\text{C}_7\text{H}_5\text{Br}_2\text{N}_2\text{S}^+$ 306.8533, found 306.8540.

Potential Biological Significance and Signaling Pathways

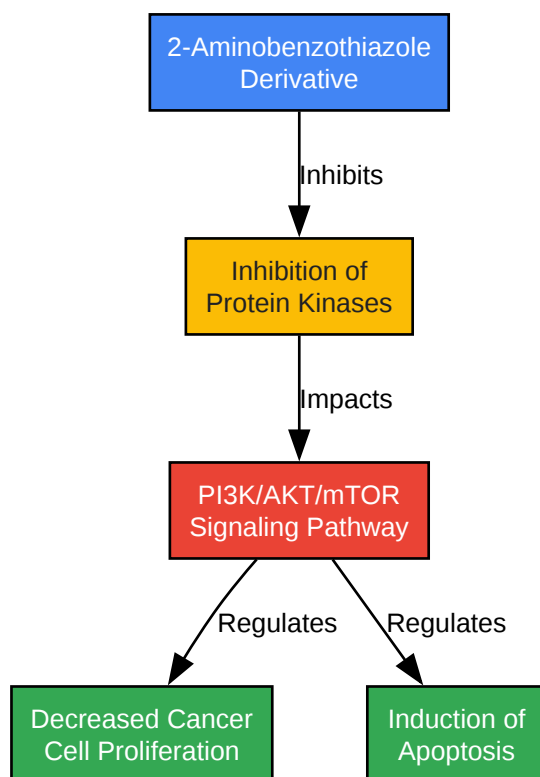
While specific studies on the biological activity of **4,7-Dibromobenzo[d]thiazol-2-amine** are limited, the broader class of 2-aminobenzothiazole derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.

Derivatives of 2-aminobenzothiazole have been investigated for their potential as:

- Anticancer Agents: Many 2-aminobenzothiazole compounds have demonstrated potent antitumor activities. Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival. One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
- Antimicrobial Agents: The 2-aminobenzothiazole scaffold is also a promising pharmacophore for the development of new antimicrobial drugs.

Logical Relationship of 2-Aminobenzothiazole Derivatives in Cancer Therapy

Potential Mechanism of 2-Aminobenzothiazole Derivatives in Cancer



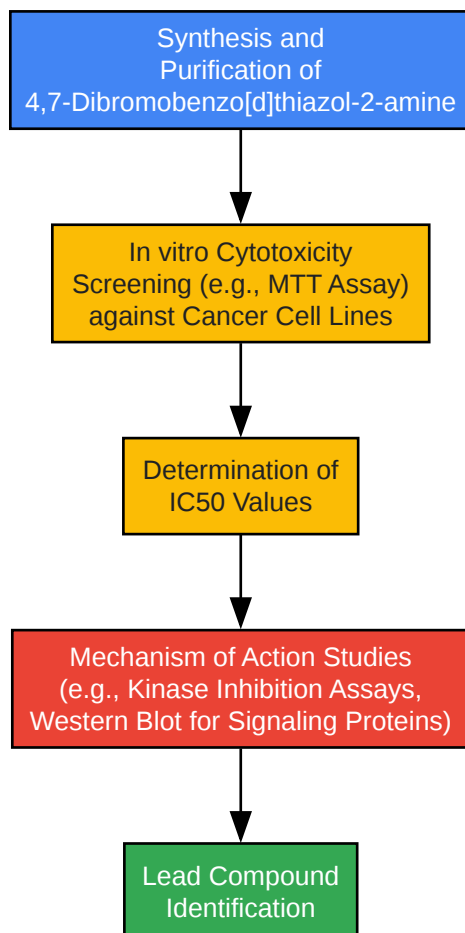
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Caption: Logical flow of the potential anticancer mechanism of 2-aminobenzothiazole derivatives.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological evaluation of a 2-aminobenzothiazole derivative as a potential anticancer agent.

Experimental Workflow for Anticancer Evaluation



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Caption: General workflow for the anticancer evaluation of 2-aminobenzothiazole derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. The biological activities mentioned are based on studies of the broader class of 2-aminobenzothiazoles and may not be directly applicable to **4,7-Dibromobenzo[d]thiazol-2-amine**. Further research is required to elucidate the specific properties and potential applications of this compound.

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References

- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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